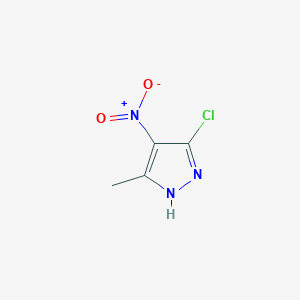

5-Chloro-3-methyl-4-nitro-1H-pyrazole

Descripción general

Descripción

5-Chloro-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-2-methyl-1-nitropropane and hydrazine hydrate can yield the desired pyrazole compound. The reaction typically proceeds as follows:

Starting Materials: 3-Chloro-2-methyl-1-nitropropane and hydrazine hydrate.

Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

Cyclization: The mixture is heated to promote cyclization, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at the 4-position undergoes selective reduction under various conditions:

-

Mechanistic Insight : The nitro group is reduced to an amine without affecting the chloro or methyl groups, enabling applications in medicinal chemistry for aminopyrazole derivatives .

Nucleophilic Substitution

The chlorine atom at the 5-position participates in SNAr reactions:

-

Steric Effects : The methyl group at the 3-position slightly hinders substitution kinetics compared to non-methylated analogs .

Oxidation Reactions

The methyl group undergoes controlled oxidation:

Ring-Opening and Rearrangement

Under thermal or photolytic conditions, CMNP exhibits unique transformations:

-

Thermal Decomposition (150°C, neat):

-

Photolytic Rearrangement :

UV irradiation in acetonitrile generates nitrene intermediates, leading to fused bicyclic structures .

Biochemical Interactions

CMNP acts as a lipid signaling modulator in plants:

-

Induces phospholipase A₂ (PLA₂) and lipoxygenase (LOX) activity in citrus peel, increasing lipid hydroperoxides (LPOs) .

-

Reduces ATP levels by 50% in Arabidopsis leaves, uncoupling mitochondrial respiration .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Influencing Factors |

|---|---|---|

| Nitro (C4) | High (reduction > substitution) | Electron-withdrawing effect |

| Chloro (C5) | Moderate (SNAr requires activation) | Steric hindrance from C3 methyl |

| Methyl (C3) | Low (oxidation requires harsh conditions) | Stability of tertiary carbon |

Aplicaciones Científicas De Investigación

Abscission Agent in Citrus Fruits

CMNP is widely recognized for its role in inducing abscission in mature citrus fruits, such as sweet oranges (Citrus sinensis).

Case Study: Efficacy and Application

A study conducted by Alferez et al. (2006) demonstrated that CMNP effectively reduced the fruit detachment force and altered peel color from green to orange, indicating ripeness. The application of CMNP was shown to be more effective than traditional ethylene-releasing agents like ethephon, particularly in late-season harvesting scenarios .

Table 1: Comparison of Abscission Agents

| Agent | Effect on Mature Citrus | Effect on Immature Citrus | Notes |

|---|---|---|---|

| CMNP | Promotes abscission | No effect | Selectively targets mature fruit |

| Ethephon | Promotes abscission | Affects all fruit stages | Less selective than CMNP |

Impact on Mechanical Harvesting

CMNP's selectivity for mature fruit makes it an ideal candidate for improving mechanical harvesting efficiency. Studies have shown that spraying CMNP prior to harvest significantly enhances the ease of fruit detachment without compromising the integrity of immature fruits .

Field Trials

Field trials indicated that applying CMNP at concentrations ranging from 250 to 300 mg a.i./L resulted in successful loosening of fruit without affecting postharvest decay or peel integrity. This property is particularly beneficial for late-season 'Valencia' oranges, where mechanical harvesting is critical .

Herbicidal Activity

Beyond its role as an abscission agent, CMNP exhibits herbicidal properties when applied to certain plant species. Research has indicated that it can induce decline symptoms in Arabidopsis thaliana when applied to roots, highlighting its potential utility in weed management strategies .

Environmental Considerations

The application of CMNP raises questions regarding environmental impact, especially concerning non-target species. While its effects are primarily observed in targeted crops, further research is necessary to assess its broader ecological implications.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-methyl-4-nitro-1H-pyrazole depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-3-methyl-1H-pyrazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

3-Methyl-4-nitro-1H-pyrazole:

5-Chloro-4-nitro-1H-pyrazole: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-Chloro-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications. The nitro group enhances its reactivity in reduction and substitution reactions, while the chloro group provides a site for nucleophilic substitution. The methyl group influences the compound’s steric and electronic characteristics, affecting its overall reactivity and potential biological activity.

Actividad Biológica

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, biochemical mechanisms, and applications in various fields, particularly in agriculture and medicine.

CMNP is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the pyrazole ring. This specific arrangement contributes to its unique biological properties. The compound is primarily utilized as a building block in organic synthesis and has potential applications in drug discovery and agrochemicals.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including CMNP, exhibit significant antitumor activity. They have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted the synergistic effects of CMNP when combined with doxorubicin in breast cancer cell lines, particularly MDA-MB-231, suggesting enhanced cytotoxicity against resistant cancer cells .

2. Anti-inflammatory Effects

CMNP has demonstrated anti-inflammatory properties through its action on lipid signaling pathways. It increases the activities of enzymes like lipoxygenase (LOX) and phospholipase A2 (PLA2), which are crucial in mediating inflammatory responses . This mechanism was observed in experiments where CMNP treatment resulted in elevated lipid hydroperoxide levels, indicating oxidative stress and inflammation .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its derivatives have been tested against pathogens such as E. coli and Staphylococcus aureus, showing promising results that support their potential use as antibacterial agents .

The exact molecular mechanism of CMNP's action remains partially elucidated; however, several studies suggest it acts through multiple pathways:

- Lipid Signaling : CMNP affects lipid metabolism by enhancing PLA2 and LOX activities, leading to increased levels of lipid peroxides that are associated with cellular signaling processes related to abscission in citrus fruits .

- Energy Metabolism : It has been identified as an uncoupler in mitochondrial respiration, leading to reduced ATP levels in treated tissues. This reduction precedes other biochemical changes associated with abscission and herbicidal effects .

- Enzyme Inhibition : CMNP has been shown to inhibit alcohol dehydrogenase activity, further contributing to its biochemical profile .

1. Agricultural Use

CMNP is primarily utilized as a fruit abscission agent in citrus cultivation. It selectively induces the shedding of mature fruits without causing phytotoxicity, making it valuable for harvest management . Its application can enhance yield efficiency by ensuring that only ripe fruits are harvested.

2. Drug Development

Given its diverse biological activities, CMNP serves as a lead compound for developing new therapeutic agents targeting inflammation, cancer, and microbial infections. Ongoing research aims to refine its structure for improved efficacy and reduced side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Umesha et al., 2009 | Antitumor Activity | Identified synergistic effects with doxorubicin in breast cancer cells; enhanced cytotoxicity against MDA-MB-231 cells. |

| Alferez et al., 2005 | Citrus Abscission | Demonstrated effective fruit abscission with no phytotoxicity; linked biochemical changes to lipid signaling pathways. |

| Burguete et al., 2017 | Antimicrobial Activity | Showed promising results against various bacterial strains; potential for development into antibacterial agents. |

Propiedades

IUPAC Name |

3-chloro-5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHRCALASPNJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058454 | |

| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-58-0 | |

| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CMNP induce abscission in citrus fruit?

A1: CMNP primarily targets mature citrus fruit and induces abscission through a complex process that involves several factors.

- Ethylene Dependence: CMNP application leads to increased ethylene production in the fruit, which is a key hormone for fruit ripening and abscission. This effect has been observed to be at least partially responsible for CMNP-induced abscission. [] []

- Lipid Signalling: CMNP triggers lipid signaling pathways in the flavedo tissue (the colored outer layer of the peel), increasing the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX). These enzymes contribute to the breakdown of cell wall components in the abscission zone, ultimately leading to fruit loosening. [] [] []

- Hormonal Changes: Studies have shown that CMNP application may disrupt the balance of growth hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the abscission zone. This hormonal imbalance further contributes to the abscission process. []

- Oxidative Metabolism: CMNP application leads to oxidative stress in both the flavedo tissue and the abscission zone. This is evidenced by increased levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and changes in the activity of antioxidant enzymes. [] [] []

Q2: What is the role of hydrogen peroxide in CMNP-induced abscission?

A2: CMNP application leads to an increase in H2O2 concentration in both the flavedo tissue and the abscission zone. [] [] While the exact mechanism is not fully understood, H2O2 is considered a signaling molecule that likely interacts with other signaling pathways, including those involved in lipid signaling, to promote the abscission process. []

Q3: Does CMNP affect the expression of genes related to abscission?

A3: Yes, studies have shown that CMNP application can influence the expression of specific genes involved in the abscission process. For example, CMNP has been shown to induce the expression of genes related to:

- Cell wall degradation: Genes encoding enzymes like beta-galactosidase and phenylalanine ammonia lyase (PAL) are upregulated in the abscission zone following CMNP treatment. These enzymes play a role in breaking down cell wall components, facilitating fruit separation. [] []

- Stress response: CMNP treatment can also induce the expression of genes associated with stress responses, particularly those related to anoxia and senescence, in model plants like Arabidopsis thaliana. []

Q4: How does CMNP application affect the color of citrus fruit peel?

A4: CMNP application can accelerate the color change in citrus fruit peel from green to orange. This is due to its influence on carotenoid biosynthesis. CMNP has been shown to alter the expression of genes involved in carotenoid biosynthesis, leading to increased accumulation of total carotenoids, particularly red carotenoids, which contribute to the orange color of the peel. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.